molecular formula C19H25NO B187397 Phenol, 4-(5-octyl-2-pyridinyl)- CAS No. 110500-54-4

Phenol, 4-(5-octyl-2-pyridinyl)-

Cat. No.: B187397
CAS No.: 110500-54-4
M. Wt: 283.4 g/mol
InChI Key: ITHVDYBOWIEQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-(5-octyl-2-pyridinyl)- is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

110500-54-4

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4-(5-octylpyridin-2-yl)phenol

InChI

InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3

InChI Key

ITHVDYBOWIEQIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O

Isomeric SMILES

CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1

Canonical SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-(p-methoxyphenyl)-5-octylpyridine was dissolved in 100 ml of acetic acid. 8 ml of 48% hydrobromic acid was added to the reaction solution and the solution was heated for 15 hours under reflux. 100 ml of water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extract three times with water, the chloroform was removed by distillation. The residue was recrystallized from a mixture of acetone and hexane to yield 8.3 g (0.029 mol) of 2-(p-hydroxyphenyl)-5-octylpyridine.
Quantity
0 (± 1) mol
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reactant
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100 mL
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solvent
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8 mL
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100 mL
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Synthesis routes and methods II

Procedure details

10 ml of 3N sulphuric acid were treated while stirring with 1.8 g of p-(5-octyl-2-pyridyl)aniline. The mixture was cooled to 5° C. and then treated dropwise at 0°-5° C. within about 3 minutes with a solution of 0.442 g of sodium nitrite in 2 ml of water. The brown mixture obtained was poured into 100 ml of water and heated to reflux for 30 minutes while stirring. The reaction mixture was subsequently cooled to room temperature, adjusted to about pH 5 with 7 ml of 3N sodium hydroxide solution and extracted once with 200 ml of methylene chloride and once with 100 ml of methylene chloride. The organic phases were washed with 150 ml of dilute sodium chloride solution, dried over sodium sulphate and evaporated in a vacuum. The residue (1.867 g) was separated by chromatography on 250 g of silica gel at 0.4 bar with methylene chloride and methylene chloride/acetone. Recrystallization of the resulting red-brown oil in diethyl ether/hexane at 0° C. gave 0.635 g of p-(5-octyl-2-pyridyl)phenol as beige crystals. Working-up of the mother liquor gave 0.355 g of crude p-(5-octyl-2-pyridyl)phenol as a brown oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
p-(5-octyl-2-pyridyl)aniline
Quantity
1.8 g
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reactant
Reaction Step Two
Quantity
0.442 g
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reactant
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Quantity
2 mL
Type
solvent
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Quantity
7 mL
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Five

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